Acetylhistamine

Description

N-Acetylhistamine has been reported in Drosophila melanogaster, Euglena gracilis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

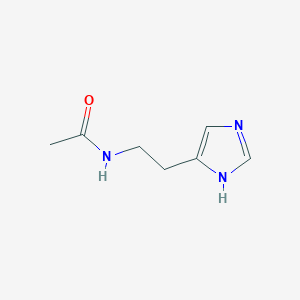

N-[2-(1H-imidazol-5-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(11)9-3-2-7-4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWPISBUKWZALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217670 | |

| Record name | N-Acetylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674566 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

673-49-4 | |

| Record name | Acetylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetylhistamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylhistamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(imidazol-4-yl)ethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLHISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65S46EBQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a Metabolite: A Technical Guide to the Discovery and Initial Isolation of Acetylhistamine

This guide provides an in-depth technical exploration into the seminal work that led to the discovery and first isolation of acetylhistamine. It is intended for researchers, scientists, and drug development professionals interested in the foundational methodologies of biogenic amine research and the historical context of histamine metabolism. We will dissect the causal logic behind the experimental choices of the era, offering a detailed narrative grounded in the foundational scientific literature.

Introduction: The Histamine Question

Histamine, a potent biogenic amine, was a molecule of intense scientific scrutiny in the early 20th century due to its dramatic physiological effects, including vasodilation, smooth muscle contraction, and its role in the inflammatory response.[1] A critical question for researchers at the time was understanding its metabolic fate within the body. How was this powerful substance deactivated and eliminated? It was within this context that the search for histamine metabolites began, leading to the identification of a key player in its metabolic pathway: N-acetylhistamine.

This guide will illuminate the pioneering work that first brought this metabolite to light, focusing on the technical execution of its isolation and the chemical synthesis used to confirm its identity.

Table 1: Chemical Properties of N-Acetylhistamine

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| IUPAC Name | N-[2-(1H-imidazol-4-yl)ethyl]acetamide | [2] |

| CAS Number | 673-49-4 | [2] |

The Discovery: Unmasking a Urinary Metabolite

The definitive identification and isolation of this compound from a biological source was a landmark achievement published in 1949 by Herbert Tabor and Erich Mosettig of the National Institutes of Health. Their work, "Isolation of acetyl-histamine from urine following oral administration of histamine," provided the first concrete evidence of acetylation as a significant pathway for histamine metabolism in humans.

The central hypothesis driving their research was that administered histamine is chemically modified before excretion. By analyzing the urine of a human subject who had ingested a large dose of histamine, they sought to isolate and identify the resulting metabolic products.

The Initial Isolation: A Step-by-Step Protocol from a Historical Perspective

The method employed by Tabor and Mosettig was a multi-step process reliant on the physicochemical properties of the target molecule. Below is a detailed, step-by-step protocol derived from their 1949 publication, with added context explaining the rationale behind each step.

Sample Collection and Initial Processing

-

Oral Administration of Histamine: A human subject was administered a substantial oral dose of histamine. The rationale for this was to enrich the concentration of any potential metabolites in the urine to a level that would be detectable and isolable with the analytical techniques of the time.

-

Urine Collection: Urine was collected from the subject over a period following histamine administration.

-

Acidification and Concentration: The collected urine was acidified with hydrochloric acid (HCl) and then concentrated by evaporation under reduced pressure. The acidification was crucial to ensure that the basic amine groups of histamine and its potential metabolites were protonated, increasing their stability and water solubility during the concentration process.

Chromatographic Separation

The concentrated urine extract was then subjected to column chromatography, a cutting-edge technique for the time, to separate the various components.

-

Adsorbent Material: The researchers chose acid-washed aluminum oxide (alumina) as the stationary phase for their chromatography column. Alumina was a common adsorbent used for the separation of organic compounds based on their polarity.

-

Elution Gradient: A stepwise gradient of different solvents was used to elute compounds from the column. This process separates molecules based on their affinity for the stationary phase versus the mobile phase.

-

Initial Wash: The column was likely washed with a non-polar solvent to remove lipids and other non-polar components of the urine extract.

-

Elution of this compound: Tabor and Mosettig would have then used a more polar solvent, such as a mixture of ethanol and water, to disrupt the interaction between the more polar this compound and the alumina, causing it to move down the column and be collected in fractions. The less polar, unacetylated histamine would have a different elution profile.

-

Crystallization and Purification

The fractions collected from the chromatography column that were believed to contain the acetylated histamine were then further purified.

-

Evaporation: The solvent from the relevant fractions was evaporated to yield a crude solid.

-

Recrystallization: The crude product was purified by recrystallization, likely from a solvent like acetone or an ethanol/water mixture. This technique relies on the principle that the desired compound is highly soluble in a hot solvent but much less soluble as the solvent cools, allowing for the formation of pure crystals while impurities remain in the cooled solvent. The slow cooling of the saturated solution is critical for the formation of well-defined, pure crystals.

Structural Confirmation: The Role of Chemical Synthesis

To definitively prove that the isolated urinary metabolite was indeed this compound, it was necessary to compare its properties to a synthetically prepared, authentic sample. The synthesis of N-acetylhistamine would have been a relatively straightforward procedure for organic chemists of that era.

Synthesis of N-Acetylhistamine (A Representative Historical Protocol)

While the exact protocol used by Tabor and Mosettig for their reference standard is not detailed in their 1949 paper, a common method at the time would have involved the direct acetylation of histamine.

-

Reactants: Histamine would be reacted with an acetylating agent, most commonly acetic anhydride.

-

Reaction Conditions: The reaction would typically be carried out in a suitable solvent, and often in the presence of a mild base to neutralize the acetic acid byproduct.

-

Workup and Purification: After the reaction, the mixture would be worked up to remove excess reagents and byproducts. The resulting crude N-acetylhistamine would then be purified by recrystallization to yield a pure, crystalline solid.

Caption: Synthetic pathway for N-acetylhistamine.

Characterization and Identification: The Analytical Tools of the 1940s

With both the isolated metabolite and a synthetic standard in hand, the final step was to compare their properties to prove their identity. The analytical toolkit of the 1940s was limited compared to today, but several key techniques were employed.

Melting Point and Mixed Melting Point Determination

-

Melting Point: The melting point of a pure crystalline solid is a distinct physical property. Tabor and Mosettig would have carefully measured the melting point of the crystals isolated from the urine and compared it to the melting point of their synthetic N-acetylhistamine.

-

Mixed Melting Point: This was a crucial and elegant technique for confirming the identity of a compound.[3][4] A small amount of the isolated metabolite was mixed with the synthetic N-acetylhistamine.[3] If the two substances were identical, the melting point of the mixture would be the same as the individual components.[3] However, if they were different, the melting point of the mixture would be depressed and occur over a wider range.[3][5] This method provided strong evidence of the identity of the isolated compound.[3]

Formation of Derivatives

To further confirm the structure, chemists of this era often prepared crystalline derivatives of the compound . A common derivative for amines was the picrate salt, formed by reacting the amine with picric acid.[6][7]

-

Preparation of this compound Picrate: Both the isolated and synthetic this compound would be reacted with picric acid to form their respective picrate derivatives.[6]

-

Melting Point Comparison: The melting points of the two picrate derivatives would then be compared. An identical melting point for both provided another layer of confirmation of the structure of the isolated metabolite.

Colorimetric Assays: The Pauly Test

The Pauly test was a well-established colorimetric assay used to detect the presence of an imidazole ring, a key structural feature of histamine and its derivatives.[8][9]

-

Principle: The test involves the reaction of a diazotized sulfanilic acid with compounds containing an imidazole or phenolic group in an alkaline solution to produce a red-colored azo dye.[4][8][9]

-

Application: A positive Pauly test on the isolated metabolite would confirm the presence of the imidazole ring, a characteristic feature of histamine and its derivatives.[4][8][9] This would have provided strong qualitative evidence that the isolated compound was a histamine metabolite.[4][8][9]

Caption: Workflow for the discovery and confirmation of this compound.

Conclusion: A Foundation for Future Research

The discovery and initial isolation of this compound by Tabor and Mosettig was a pivotal moment in our understanding of histamine metabolism. Their meticulous application of the available chemical and analytical techniques of the time laid the groundwork for decades of research into the enzymology, pharmacology, and clinical significance of this metabolic pathway. This foundational work serves as a testament to the power of systematic chemical analysis in unraveling the complex biochemical processes of life.

References

-

The differential reaction of histamine and N tau-methylhistamine with Pauly's diazo reagent: application to assay of histamine N-methyltransferase activity. Anal Biochem. 1984 Jun;139(2):444-7. doi: 10.1016/0003-2697(84)90032-0. Available from: [Link]

-

Simple stability-indicating assay for histamine solutions. PubMed. Available from: [Link]

-

Method of mixed melting points. Available from: [Link]

-

Picrate Derivative. Scribd. Available from: [Link]

-

What is the mixed melting point technique? Quora. Available from: [Link]

-

The specific test for identifying imidazole rings in amino a. Testbook. Available from: [Link]

-

Mixed melting point determination. Biocyclopedia. Available from: [Link]

-

Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. Available from: [Link]

-

Histamine pharmacology: from Sir Henry Dale to the 21st century. PMC. Available from: [Link]

-

Pauly reaction. Wikipedia. Available from: [Link]

-

Histamine and the antiallergic antihistamines: a history of their discoveries. PubMed. Available from: [Link]

-

Pauly's Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available from: [Link]

-

Pauly's test: Objective, Principle, Reagents, Procedure and Result. Online Biology Notes. Available from: [Link]

-

Pauly's test - Its principle, reagent and procedure. Medical Study Zone. Available from: [Link]

-

A new colorimetric method for the estimation of histidine and histamine. PMC. Available from: [Link]

-

An Improved Colorimetric Method for the Estimation of Histamine. PubMed. Available from: [Link]

- Colorimetric strip for quickly detecting histamine, colorimetric card and detection method. Google Patents.

-

Molecular Regulation of Histamine Synthesis. PMC. Available from: [Link]

-

Histamine and histamine intolerance. PubMed. Available from: [Link]

-

Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. PubMed. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Pauly’s test: Objective, Principle, Reagents, Procedure and Result - Online Biology Notes [onlinebiologynotes.com]

- 3. Histamine Assay Kit (Colorimetric) (ab235630) | Abcam [abcam.com]

- 4. An improved colorimetric method for the estimation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. medicalstudyzone.com [medicalstudyzone.com]

- 7. microbenotes.com [microbenotes.com]

- 8. A new colorimetric method for the estimation of histidine and histamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. testbook.com [testbook.com]

The Uncharted Territory of Histamine Clearance: A Technical Guide to Acetylhistamine Biosynthesis in Mammals

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

While the metabolic fate of histamine in mammals has traditionally been attributed to two primary pathways—methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO)—a third, less-explored route involving acetylation is gaining recognition as a significant contributor to histamine homeostasis. This technical guide provides an in-depth exploration of the acetylhistamine biosynthesis pathway, a critical but often overlooked aspect of histamine metabolism. We will delve into the core enzymatic players, present detailed methodologies for their study, and discuss the burgeoning understanding of this pathway's physiological and pathological relevance. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to expand their understanding of histamine biology and explore novel therapeutic avenues.

Introduction: Beyond the Canonical Pathways

Histamine, a pivotal biogenic amine, orchestrates a wide array of physiological and pathological processes, from allergic reactions and gastric acid secretion to neurotransmission.[1][2] Its clearance from the body is paramount to preventing excessive signaling and maintaining cellular homeostasis. For decades, the scientific community has focused on the well-characterized enzymatic actions of HNMT and DAO as the primary mechanisms of histamine degradation.[2][3] However, the detection of N-acetylhistamine in various tissues and bodily fluids points to a third arm of histamine metabolism: N-acetylation.[4][5] This pathway, catalyzed by N-acetyltransferases, represents a potential "escape route" for histamine, particularly when the primary pathways are saturated or compromised. Understanding the intricacies of this compound biosynthesis is therefore crucial for a complete picture of histamine regulation and for developing novel strategies to manage histamine-related disorders.

The Enzymatic Core: Unmasking the Histamine Acetylating Enzymes

The primary enzymatic machinery responsible for the acetylation of histamine in mammals is still an area of active investigation. Unlike the clearly defined roles of HNMT and DAO, a single, dedicated "histamine N-acetyltransferase" has yet to be definitively identified in mammals. However, compelling evidence points towards the involvement of enzymes with broader substrate specificities, most notably from the Spermidine/Spermine N1-acetyltransferase (SSAT) family.

Spermidine/Spermine N1-acetyltransferase (SSAT): A Promiscuous Catalyst?

SSATs are a family of enzymes belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily, primarily known for their role in polyamine catabolism.[6][7] They catalyze the transfer of an acetyl group from acetyl-CoA to the primary amino groups of polyamines like spermidine and spermine.[6] However, a growing body of literature suggests that some SSAT isoforms may exhibit a broader substrate promiscuity, encompassing various biogenic amines, including histamine.[7]

While direct kinetic data for histamine acetylation by mammalian SSAT1 is not extensively documented in the readily available literature, the structural similarities between histamine and the natural substrates of SSATs make it a plausible candidate for enzymatic activity. It is important to note that different isoforms of SSAT exist (e.g., SSAT1 and SSAT2), and they may possess distinct substrate specificities. For instance, human SSAT2 has been shown to be a poor enzyme for polyamines, instead favoring substrates like thialysine.[8][9] This raises the intriguing possibility that a specific, perhaps yet uncharacterized, mammalian SSAT isoform or another N-acetyltransferase is the primary driver of histamine acetylation.

The Reaction Mechanism: A Conserved Acetyl-Transfer Strategy

The acetylation of histamine by an N-acetyltransferase is a bimolecular reaction involving two substrates: histamine and acetyl-coenzyme A (acetyl-CoA). The reaction follows a sequential mechanism, where acetyl-CoA first binds to the enzyme, followed by histamine, to form a ternary complex.[10] Catalysis then occurs within the active site, resulting in the transfer of the acetyl group from acetyl-CoA to the primary amino group of histamine's ethylamine side chain, yielding N-acetylhistamine and coenzyme A (CoA-SH).[10]

The general mechanism for N-acetyltransferases involves a catalytic triad, typically consisting of cysteine, histidine, and aspartate residues, which facilitates the nucleophilic attack of the amine substrate on the acetyl group of acetyl-CoA.[11][12]

Figure 2: Experimental workflow for the in vitro histamine acetyltransferase activity assay.

Quantitative Analysis: N-Acetylhistamine Measurement by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like N-acetylhistamine in complex biological matrices. [13][14] Sample Preparation:

-

Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins.

-

Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the small molecule metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Chromatography: Use a reverse-phase C18 column for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion for N-acetylhistamine is [M+H]+, and specific product ions are monitored for selective detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Acetylhistamine | 154.1 | 112.1, 95.1 |

| Histamine | 112.1 | 95.1, 68.1 |

Table 1: Example MRM transitions for the detection of N-acetylhistamine and histamine.

Physiological and Pathological Significance

The physiological role of the this compound pathway is primarily thought to be a detoxification or clearance mechanism. [4]By acetylating histamine, the body converts it into a more water-soluble and less biologically active compound that can be readily excreted. This pathway may become particularly important under conditions of histamine overload, such as in histamine intolerance, where the primary degradation pathways (DAO and HNMT) are impaired. [2] The presence of N-acetylhistamine deacetylase in the mammalian brain suggests a more complex regulatory role in the central nervous system. [15]It is conceivable that the reversible acetylation and deacetylation of histamine could modulate its neurotransmitter activity. However, further research is needed to elucidate the specific functions of this pathway in both the periphery and the brain.

In certain inflammatory conditions, where histamine levels are chronically elevated, the efficiency of the acetylation pathway could influence disease severity. Dysregulation of SSAT activity has been implicated in various pathological states, including cancer and inflammatory diseases, although the direct link to histamine metabolism in these contexts is yet to be fully established. [16][17][18]

Conclusion and Future Directions

The biosynthesis of this compound represents a significant, yet underappreciated, facet of histamine metabolism in mammals. While the precise enzymatic players and the full extent of its physiological role are still being unraveled, the evidence strongly suggests that this pathway is a key contributor to histamine clearance and homeostasis. For researchers and drug development professionals, the this compound pathway presents a novel area for investigation and a potential target for therapeutic intervention in a range of histamine-mediated disorders. Future research should focus on identifying the specific N-acetyltransferases responsible for histamine acetylation in different tissues, characterizing their kinetic properties and regulation, and elucidating the functional consequences of modulating this pathway in health and disease.

References

-

Mechanistic and Structural Analysis of a Drosophila melanogaster Enzyme, Arylalkylamine N-Acetyltransferase Like 7, an Enzyme That Catalyzes the Formation of N-Acetylarylalkylamides and N-Acetylhistamine. (n.d.). PubMed Central (PMC). [Link]

-

Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). NCBI. [Link]

-

Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan. (n.d.). PubMed Central (PMC). [Link]

-

Histone acetylation and deacetylation. (n.d.). Wikipedia. [Link]

-

Vickery, A. (2023). Acetylation - The Hidden Histamine Pathway. Alison Vickery. [Link]

-

Histamine Intolerance: The Current State of the Art. (2021). PubMed Central (PMC). [Link]

-

Histamine. (n.d.). Wikipedia. [Link]

-

Linking histone acetylation to transcriptional regulation. (n.d.). PubMed Central (PMC). [Link]

-

Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview. (2023). YouTube. [Link]

-

Molecular Regulation of Histamine Synthesis. (n.d.). PubMed Central (PMC). [Link]

-

Analytical Methods for the Quantification of Histamine and Histamine Metabolites. (2017). PubMed. [Link]

-

Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT]. (n.d.). PubMed Central (PMC). [Link]

-

A Structurally Diverse Compound Screening Library to Identify Substrates for Diamine, Polyamine, and Related Acetyltransferases. (n.d.). PubMed Central (PMC). [Link]

-

Histamine and its metabolism in mammals. Part II. (1982). PubMed. [Link]

-

Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. (2024). bioRxiv. [Link]

-

Analytical Methods for the Quantification of Histamine and Histamine Metabolites. (2017). ResearchGate. [Link]

-

Linking histone acetylation to transcriptional regulation. (1998). Illinois Experts. [Link]

-

Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator. (2008). PubMed. [Link]

-

Histamine Synthesis and Metabolism Pathway. (2018). YouTube. [Link]

-

Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism. (2004). ResearchGate. [Link]

-

Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. (2024). bioRxiv. [Link]

-

Mechanistic and structural analysis of human spermidine/spermine N1-acetyltransferase. (2007). PubMed. [Link]

-

HISTAMINE (K-HISTA). (n.d.). Megazyme. [Link]

-

Properties of the spermidine/spermine N1-acetyltransferase mutant L156F that decreases cellular sensitivity to the polyamine analogue N1, N11-bis(ethyl)norspermine. (2002). PubMed. [Link]

-

Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism. (2004). PubMed. [Link]

-

The metabolism of histamine in various species. (1957). Semantic Scholar. [Link]

-

Properties of N-acetylhistamine deacetylase in mammalian brain. (1985). PubMed. [Link]

-

Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. (2015). PubMed Central (PMC). [Link]

-

Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant. (2022). Frontiers. [Link]

-

N-acetyltransferase. (n.d.). Wikipedia. [Link]

-

Acetyl-CoA and the regulation of metabolism: mechanisms and consequences. (2015). PubMed. [Link]

-

Catalytic mechanism of hamster arylamine N-acetyltransferase 2. (2005). PubMed. [Link]

-

Myc-dependent Mitochondrial Generation of Acetyl-CoA Contributes to Fatty Acid Biosynthesis and Histone Acetylation during Cell Cycle Entry. (n.d.). PubMed Central (PMC). [Link]

-

Histamine-Release. (n.d.). IBL-America. [Link]

-

Histone acetyltransferase NAA40 modulates acetyl-CoA levels and lipid synthesis. (2022). PubMed Central (PMC). [Link]

-

Histamine N-Methyltransferase in the Brain. (2019). PubMed Central (PMC). [Link]

-

Histamine Receptors in the Cross-Talk between Periphery and Brain. (n.d.). PubMed Central (PMC). [Link]

-

N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. (2015). PubMed Central (PMC). [Link]

-

Development of the High Sensitivity and Selectivity Method for the Determination of Histamine in Fish and Fish Sauce from Vietnam by UPLC-MS/MS. (2020). PubMed Central (PMC). [Link]

-

(PDF) 69- Analytical Profiles of Histamine. (n.d.). ResearchGate. [Link]

Sources

- 1. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine Intolerance: The Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine - Wikipedia [en.wikipedia.org]

- 4. alisonvickery.com [alisonvickery.com]

- 5. Histamine and its metabolism in mammals. Part II: Catabolism of histamine and histamine liberation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Structurally Diverse Compound Screening Library to Identify Substrates for Diamine, Polyamine, and Related Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic and Structural Analysis of a Drosophila melanogaster Enzyme, Arylalkylamine N-Acetyltransferase Like 7, an Enzyme That Catalyzes the Formation of N-Acetylarylalkylamides and N-Acetylhistamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 12. Catalytic mechanism of hamster arylamine N-acetyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Properties of N-acetylhistamine deacetylase in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

The Acetylation of Histamine: A Comprehensive Technical Guide to an Underexplored Metabolic Pathway

Foreword: Beyond the Canonical Pathways

For decades, the narrative of histamine metabolism has been dominated by two primary enzymatic routes: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine N-methyltransferase (HNMT). While these pathways are undeniably critical, a third, less-explored metabolic fate exists—the acetylation of histamine to N-acetylhistamine. This technical guide serves to illuminate this often-overlooked pathway, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the enzymes, mechanisms, and methodologies central to the study of histamine acetylation. As we delve into the intricate biochemistry, you will find that this pathway is not merely a metabolic footnote but a potential nexus for novel therapeutic intervention and a deeper understanding of histamine-related pathologies.

The Biological Imperative of Histamine Metabolism

Histamine, a biogenic amine derived from the amino acid histidine, is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes.[1] It is a key mediator of allergic and inflammatory responses, a regulator of gastric acid secretion, and a neurotransmitter in the central nervous system.[1] The tight regulation of histamine levels is therefore paramount for maintaining homeostasis. An imbalance, leading to an excess of histamine, can result in a spectrum of disorders collectively known as histamine intolerance, as well as contribute to the symptoms of mast cell activation syndrome (MCAS).[2][3]

The body employs several enzymatic pathways to inactivate histamine and prevent its overaccumulation. The two most well-characterized pathways are:

-

Oxidative Deamination: Primarily mediated by diamine oxidase (DAO), this pathway converts histamine to imidazole acetaldehyde.

-

Methylation: Catalyzed by histamine N-methyltransferase (HNMT), this process yields N-methylhistamine.[4]

However, a third pathway, acetylation , serves as an additional route for histamine clearance, converting it to the inactive metabolite, N-acetylhistamine.[5][6] This guide will focus on the enzymatic machinery and implications of this acetyl-conjugation reaction.

The Enzymology of Histamine Acetylation: The Role of Arylamine N-Acetyltransferases (NATs)

The primary enzymes responsible for the acetylation of histamine in mammals are the Arylamine N-acetyltransferases (NATs) .[5] Humans possess two functional NAT isoenzymes, NAT1 and NAT2 , which are encoded by genes located on chromosome 8.[7] These enzymes play a crucial role in the metabolism of a wide range of xenobiotics, including many drugs and carcinogens, by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an arylamine substrate.[7][8]

Catalytic Mechanism: A Ping-Pong Bi-Bi Reaction

NAT enzymes operate via a "ping-pong bi-bi" double-displacement kinetic mechanism. This two-step process involves the formation of an acetylated enzyme intermediate. The catalytic triad of cysteine, histidine, and aspartate is essential for this activity.

The reaction can be summarized as follows:

-

Acetylation of the Enzyme: Acetyl-CoA binds to the active site of the NAT enzyme. The acetyl group is transferred to the active site cysteine residue, forming a covalent acetyl-thioester intermediate and releasing coenzyme A.

-

Transfer of the Acetyl Group to the Substrate: The arylamine substrate (in this case, histamine) then enters the active site. The acetyl group is transferred from the acetylated enzyme to the primary amine of the substrate, regenerating the free enzyme and releasing the acetylated product (N-acetylhistamine).

Substrate Specificity and Kinetic Parameters

While both NAT1 and NAT2 can acetylate a broad range of arylamine compounds, they exhibit different substrate specificities and tissue distribution. NAT1 is ubiquitously expressed in various tissues, whereas NAT2 expression is predominantly found in the liver and gastrointestinal tract.[7]

Specific kinetic parameters (Km and Vmax) for the acetylation of histamine by human NAT1 and NAT2 are not extensively reported in the literature, which represents a significant knowledge gap. However, studies on other arylamine substrates provide insights into the general kinetic properties of these enzymes. For instance, NAT1 generally displays a higher affinity (lower Km) for its substrates compared to NAT2. The catalytic efficiency (Vmax/Km) varies depending on the specific substrate and the genetic variant of the enzyme.

| Enzyme | Selective Substrate (for assays) | Typical Km Range (for various arylamines) |

| NAT1 | p-Aminobenzoic acid (PABA) | Low to mid µM range |

| NAT2 | Sulfamethazine | High µM to low mM range |

Table 1: General Substrate Specificity and Kinetic Characteristics of Human NAT1 and NAT2.

Genetic Polymorphisms and Their Clinical Relevance

Both NAT1 and NAT2 genes are highly polymorphic, leading to significant inter-individual variations in acetylation capacity.[9] Individuals can be categorized as "slow," "intermediate," or "fast" acetylators based on their genotype. These polymorphisms have been linked to altered drug responses and varying susceptibility to certain diseases.[7][10] For example, slow acetylators may be at an increased risk of adverse drug reactions to medications metabolized by NAT2. While the clinical relevance of NAT polymorphisms in the context of histamine intolerance is still an area of active investigation, it is plausible that individuals with reduced NAT activity may have a diminished capacity to clear histamine via the acetylation pathway, potentially contributing to symptoms.[5]

The Gut Microbiome: A Frontier in Histamine Acetylation

The gut microbiome is increasingly recognized as a significant contributor to host metabolism, including the processing of biogenic amines like histamine. Certain gut bacteria possess the enzyme histidine decarboxylase and can produce histamine from dietary histidine, adding to the body's histamine load.[11][12][13] Conversely, some bacterial strains, particularly within the Bifidobacterium and Lactobacillus genera, have been shown to degrade histamine.[14][15][16][17][18]

The role of the gut microbiome in the direct acetylation of histamine is an emerging area of research. It is hypothesized that some gut bacteria may possess N-acetyltransferases capable of converting histamine to N-acetylhistamine, thereby contributing to its clearance within the intestinal lumen.[5] This "microbial exit" for histamine could be a significant factor in modulating systemic histamine levels and may explain why individuals with a healthy gut microbiome have a higher tolerance for dietary histamine. Further research is needed to identify the specific bacterial species and enzymes involved in this process.

Experimental Protocols for the Study of Histamine Acetylation

The investigation of histamine acetylation requires robust and sensitive methodologies. This section provides detailed protocols for an in vitro N-acetyltransferase assay and the quantification of N-acetylhistamine in biological samples using LC-MS/MS.

In Vitro Histamine N-Acetyltransferase (NAT) Activity Assay

This protocol is designed to measure the activity of recombinant human NAT1 or NAT2 in acetylating histamine. The assay quantifies the formation of N-acetylhistamine.

Materials and Reagents:

-

Recombinant human NAT1 or NAT2 enzyme

-

Histamine dihydrochloride

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA

-

Stop Solution: 10% Trichloroacetic acid (TCA)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

HPLC system with a C18 column and UV detector (210 nm) or a mass spectrometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, histamine (at varying concentrations to determine Km), and the NAT enzyme. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding acetyl-CoA. The final concentrations should be in the range of 1-10 µg/mL for the enzyme, 10-1000 µM for histamine, and 200 µM for acetyl-CoA.

-

Incubation: Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold 10% TCA.

-

Sample Preparation: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the N-acetylhistamine from histamine and other reaction components using a gradient elution with mobile phases A and B.

-

Quantification: Quantify the amount of N-acetylhistamine produced by comparing the peak area to a standard curve of known concentrations of N-acetylhistamine.

-

Data Analysis: Calculate the reaction velocity (V) at each substrate concentration. Determine the Michaelis-Menten kinetic parameters, Vmax and Km, by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Quantification of N-Acetylhistamine in Biological Samples by LC-MS/MS

This method provides a highly sensitive and specific means to quantify N-acetylhistamine in complex biological matrices such as plasma, urine, or cell lysates.[19][20][21][22][23]

Materials and Reagents:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 or HILIC analytical column

-

N-acetylhistamine standard

-

Isotopically labeled internal standard (e.g., d4-N-acetylhistamine)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Protein precipitation reagent (e.g., acetonitrile)

Procedure:

-

Sample Preparation:

-

To 100 µL of sample (plasma, urine, or tissue homogenate), add the internal standard.

-

Precipitate proteins by adding 3 volumes of cold acetonitrile.

-

Vortex and centrifuge at high speed to pellet the precipitate.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate N-acetylhistamine using a suitable chromatographic gradient.

-

Detect the analyte using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for N-acetylhistamine and its internal standard should be optimized.

-

-

Quantification:

-

Generate a standard curve by spiking known amounts of N-acetylhistamine into a blank matrix.

-

Calculate the concentration of N-acetylhistamine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (N-acetylhistamine) | Optimize for specific instrument |

| MRM Transition (Internal Standard) | Optimize for specific instrument |

| Column Temperature | 40°C |

| Flow Rate | 0.3 - 0.5 mL/min |

Table 2: Example LC-MS/MS Parameters for N-Acetylhistamine Quantification.

N-Acetylhistamine as a Clinical Biomarker

The measurement of histamine and its metabolites in biological fluids can provide valuable information about systemic histamine load and mast cell activity. While N-methylhistamine is an established biomarker for mastocytosis and mast cell activation, the clinical utility of N-acetylhistamine is less defined but holds promise.[2][3][4][13][24][25] Elevated levels of urinary N-acetylhistamine could potentially indicate:

-

Increased systemic histamine production.

-

A shift in histamine metabolism towards the acetylation pathway.

-

Polymorphisms in the NAT genes that affect acetylation capacity.

Further clinical studies are required to validate N-acetylhistamine as a reliable biomarker for conditions such as histamine intolerance, mast cell activation syndrome, and allergic diseases.

Drug Development Targeting Histamine Acetylation

The role of NAT enzymes in both drug metabolism and disease pathogenesis makes them attractive targets for drug development.[14] The development of selective inhibitors for NAT1 and NAT2 could have several therapeutic applications:

-

Oncology: NAT1 is overexpressed in several cancers, and its inhibition has been shown to reduce cancer cell proliferation and invasion.

-

Inflammatory Disorders: By modulating the metabolism of inflammatory mediators, NAT inhibitors could potentially be used to treat certain inflammatory conditions.

-

Modulation of Drug Metabolism: Co-administration of a NAT inhibitor with a drug that is metabolized by NATs could be used to alter the drug's pharmacokinetic profile, potentially improving its efficacy or reducing its toxicity.

The development of potent and selective small molecule inhibitors for NAT1 and NAT2 is an active area of research.[26]

Conclusion and Future Directions

The enzymatic conversion of histamine to acetylhistamine represents a significant, albeit underappreciated, aspect of histamine metabolism. The arylamine N-acetyltransferases, NAT1 and NAT2, are the key players in this pathway, and their activity is influenced by genetic polymorphisms and potentially by the gut microbiome. While much has been learned about the general mechanism of NAT enzymes, there is a clear need for further research to delineate the specific kinetics of histamine acetylation, to fully elucidate the role of the gut microbiome in this process, and to validate N-acetylhistamine as a clinical biomarker.

For researchers and drug developers, the histamine acetylation pathway presents a wealth of opportunities. A deeper understanding of this metabolic route could lead to novel diagnostic tools for histamine-related disorders and the development of innovative therapeutics targeting NAT enzymes. As we continue to unravel the complexities of histamine metabolism, it is evident that the acetylation pathway will play an increasingly important role in our understanding of health and disease.

References

-

Bifidobacterium, Megasphaera massiliensis and Lactobacillus synthesize short-chain fatty acid metabolites (SCFAs) from dietary fiber. SCFAs such as acetate, propionate and butyrate can enter circulation and inhibit HDAC activity in blood and select tissues including the liver, adipose tissue, brain and myocardium.

-

A small molecule (5E)-[5-(4-hydroxy-3,5-diiodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (5-HDST) was 25-fold more selective towards the inhibition of recombinant human NAT1 than N-acetyltransferase 2. Incubation of MDA-MB-231 cell line with 5-HDST resulted in 60% reduction in NAT1 activity and significant decreases in cell growth, anchorage-dependent growth, and anchorage-independent growth.

-

Genetic polymorphisms for histamine-metabolizing enzymes are responsible for interindividual variation in histamine metabolism and are associated with diverse diseases.

-

Arylamine N-acetyltransferases (NATs) are phase II xenobiotic metabolism enzymes that catalyze the detoxification of arylamines by N-acetylation and the bioactivation of N-arylhydroxylamines by O-acetylation.

-

N-Methylhistamine, 24 Hour, Urine - Screening for and monitoring of mastocytosis and disorders of systemic mast-cell activation, such as anaphylaxis and other forms of severe systemic allergic reactions using 24-hour urine collection specimens.

-

Since the discovery of polymorphic N-acetylation of drugs nearly 40 years ago, great progress has been made in understanding the molecular genetics of acetylation as well as the clinical consequences of being a rapid or slow acetylator.

-

Specific strains of probiotics, particularly Lactobacillus paracasei, can reduce histamine levels through their histamine-degrading abilities, though the evidence is limited and strain-specific.

-

N-Acetyltransferases (NATs) : Arylamine N-acetyltransferases (NATs) are a family of enzymes involved in phase II of xenobiotic metabolism. Their enzymatic activity is responsible for the metabolism and detoxification of arylamines, arylhydrazines and arylhydroxyarylamines.

-

Lactobacillus rhamnosus (especially LGG): May help stabilize mast cells and reduce the sensitivity of histamine and allergy-associated receptors while up-regulating anti-inflammatory cells. Bifidobacterium longum: Known to be a histamine degrading probiotic. It may help reduce the post-meal inflammatory response and prevent or improve intestinal hyperpermeability (“leaky gut syndrome”).

-

N-acetyltransferase 1 (NAT1) is a xenobiotic metabolizing enzyme that uses acetyl coenzyme A (AcCoA) as a cofactor for N-acetylation of many carcinogens including aromatic amines and alkylanilines.

-

A Quantitative UPLC/MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human Cerebrospinal Fluid (CSF) Using a CORTECS UPLC HILIC Column to Improve Peak Resolution, Sensitivity, and Speed of Analysis.

-

Many kinds of Bifidobacterium degrade histamines. Each strain is different, but some Bifidobacterium longum, Bifidobacterium breve, Bifidobacterium infantis, and Bifidobacterium bifidum have been found beneficial.

-

Bifidobacterium infantis 35624, DSM 33361 – Reduce histamine levels, may modulate immune responses and reduce gut inflammation. Bifidobacterium longum BB536, Rosell-175 – May be anti-inflammatory and lower histamines in the gut.

-

The overexpression of human wild-type NAT2 as a dihydrofolate reductase fusion protein containing a TEV protease-sensitive linker is described to provide insight into the structural basis for the substrate specificity of two NATs that play major roles in the biotransformation of genotoxic environmental arylamines.

-

Polymorphic N-acetyltransferase (NAT2) is involved in the metabolism of several compounds relevant in pharmacology or toxicology, with diverse clinical consequences.

-

Your gut bacteria and liver run their own histamine clearance systems, converting histamine to N-acetylhistamine for elimination.

-

NAT2 also helps with the breakdown of histamine via another pathway, converting histamine into this compound, which is then excreted in the urine.

-

An LC-MS/MS method was developed enabling the separation and quantification of histamine and its main metabolites (imidazole acetaldehyde, imidazole acetic acid, methyl imidazole acetic acid, methyl histamine, acetyl histamine) in urine samples.

-

Arylamine N-acetyltransferases (NATs) are polymorphic drug-metabolizing enzymes, acetylating arylamine carcinogens and drugs including hydralazine and sulphonamides.

-

The study investigates the probiotic Lactiplantibacillus plantarum LP115 and its effect on histamine metabolism.

-

The effects of genetic polymorphism in the NAT2 gene on N-acetylation activity led to investigations of NAT2 SNPs as genetic markers for therapeutic response with resultant adverse reactions to drugs.

-

A rapid, simple, and sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the identification and quantification of histamine without a previous derivatization step.

-

A rapid, simple, and sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the identification and quantification of histamine without a previous derivatization step or the addition of general ion-pairing reagents to the mobile phase.

-

Arylamine N-acetyltransferases catalyze the transfer of acetyl groups from the endogenous cofactor acetyl coenzyme A (AcCoA) to arylamine (N-acetylation) and N-hydroxy-arylamine (O-acetylation) acceptors.

-

To identify the histamine-secreting bacteria from in the human gut microbiome, we conducted a systematic search for putative histamine-secreting bacteria in 36,554 genomes from the Genome Taxonomy Database and Unified Human Gastrointestinal Genome catalog.

-

Measurement of urinary n-methylhistamine levels may help to find out patients with increased histamine production and/or food-allergen induced clinical symptoms, respectively.

-

When mast cells become dysfunctional and released too much of histamine it causes a histamine reaction which such as in allergies, mast cell activation and mastocytosis.

-

We found significant enrichment of histamine-secreting bacteria in patients with inflammatory bowel disease but not in patients with colorectal cancer suggesting a possible association between histamine-secreting bacteria and inflammatory bowel disease.

-

Urinary N-methylhistamine as an indicator of bone marrow involvement in mastocytosis.

-

In fact, the study performed by Mou et al. identified a total of 117 species from the human gut microbiome with the ability to form histamine.

-

N-methylhistamine in urine is a significant biomarker with growing interest in the medical community, particularly in the diagnosis and monitoring of mast cell activation disorders.

-

The EU mandated method is based on HPLC separation of histamine and subsequent detection by a UV detector.

-

NAT1 enzymatic activity in B-lymphocytes and HEK293 cell cytosols was measured using p-aminobenzoic acid (PABA) as substrate.

-

The human N-terminal acetyltransferase E (NatE) contains NAA10 and NAA50 catalytic, and NAA15 auxiliary subunits and associates with HYPK, a protein with intrinsic NAA10 inhibitory activity.

-

N-acetylhistamine is a member of the class of acetamides that is acetamide comprising histamine having an acetyl group attached to the side-chain amino function.

-

Histamine catabolism in vivo was studied in mice and rats; tissues from animals killed 2·5 min after intravenous injection of 14C-histamine were assayed for 14C-histamine and total 14C.

-

Urinary histamine levels can be increased in certain inflammatory conditions including interstitial cystitis, thereby making plasma and urinary histamine unreliable biomarkers for measurement of mast cell activation.

-

Protein N-terminal acetylation is a widespread modification in eukaryotes catalyzed by N-terminal acetyltransferases (NATs).

-

In Mast Cell Activation Syndrome (MCAS), these cells become hyperreactive, releasing histamine inappropriately or excessively.

-

The two RCTs reported improvement in the functional outcome post-NAC/NACA administration.

-

Histamine is metabolized by several enzymes in vitro and in vivo. ncbi.nlm.nih.gov/pmc/articles/PMC4999814/)

Sources

- 1. Histamine pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 3. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methylhistamine, 24 Hour, Urine | Ulta Lab Tests [ultalabtests.com]

- 5. Trait: Detoxification Rate (NAT2) | FitnessGenes® [fitnessgenes.com]

- 6. This compound | C7H11N3O | CID 69602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ir.library.louisville.edu [ir.library.louisville.edu]

- 8. Arylamine N-acetyltransferases: characterization of the substrate specificities and molecular interactions of environmental arylamines with human NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probiotics for Histamine Intolerance | Professionals [optibacprobiotics.com]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. Genotype of N-acetyltransferase 2 (NAT2) polymorphism in children with immunoglobulin E-mediated food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-methylhistamine, Urine - Quest Diagnostics Urine Markers - Lab Results explained | HealthMatters.io [healthmatters.io]

- 14. mdpi.com [mdpi.com]

- 15. droracle.ai [droracle.ai]

- 16. factvsfitness.com [factvsfitness.com]

- 17. ca-en.florahealth.com [ca-en.florahealth.com]

- 18. These probiotics can lower histamine levels — Gutsy By Nutrition | Health & Wellness [gutsybynutrition.com.au]

- 19. lcms.cz [lcms.cz]

- 20. researchgate.net [researchgate.net]

- 21. Which probiotics for histamine intolerance? | Professionals [optibacprobiotics.com]

- 22. Frontiers | Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens [frontiersin.org]

- 23. agilent.com [agilent.com]

- 24. Urinary N-methylhistamine as an indicator of bone marrow involvement in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. HPLC-based quantification of in vitro N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Beyond the Canonical Pathways of Histamine Metabolism

A Technical Guide to the Degradation and Metabolic Fate of Acetylhistamine For Researchers, Scientists, and Drug Development Professionals

Histamine, a critical biogenic amine, is renowned for its role in allergic responses, gastric acid secretion, and neurotransmission. Its metabolic inactivation is classically attributed to two primary enzymatic pathways: methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO). However, a third, often underappreciated pathway—acetylation—plays a significant role in the lifecycle of histamine. This pathway generates N-acetylhistamine, a metabolite whose own degradation and fate are crucial for understanding the complete picture of histamine homeostasis.[1]

This guide provides an in-depth technical exploration of the enzymatic degradation of N-acetylhistamine, its broader metabolic fate, and the experimental methodologies required to investigate these processes. Understanding this pathway is not merely academic; it offers potential new avenues for therapeutic intervention in conditions where histamine regulation is compromised.

Section 1: The this compound Lifecycle: A Dynamic Equilibrium

The concentration of N-acetylhistamine in biological systems is governed by a dynamic balance between its formation from histamine and its degradation back to histamine.

Biosynthesis: The Acetylation of Histamine

N-acetylhistamine is formed through the enzymatic transfer of an acetyl group from acetyl-CoA to the primary amino group of histamine.[2] This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. While the specific human enzymes are still under full characterization, studies in model organisms have provided significant insight. For instance, in Drosophila melanogaster, the enzyme Arylalkylamine N-acetyltransferase Like 7 (AANATL7) has been identified as a key catalyst for this reaction.[2] This acetylation step is not confined to a single location; it occurs in the liver and is also performed by certain bacteria within the gut microbiome, highlighting the gut-liver axis in histamine metabolism.

Degradation: The Deacetylation Pathway

The primary degradation route for N-acetylhistamine is its hydrolysis back into histamine and acetate. This reaction is catalyzed by a specific amidohydrolase known as N-acetylhistamine deacetylase .[3][4]

Enzymatic Properties and Characteristics: Studies in mammalian tissues, particularly the rat liver and brain, have characterized this enzyme.[3][4] It is primarily a soluble, cytosolic enzyme.[4] Key properties include:

-

Cofactor Dependence: Its activity is notably enhanced by divalent cations, particularly Mn²⁺.[3][4]

-

pH Optimum: The enzyme exhibits optimal activity at a slightly alkaline pH of 8.0.[3]

-

Kinetics: In rat brain, the Michaelis constant (Km) for N-acetylhistamine was determined to be 660 µM with a Vmax of 330 pmol/h/mg protein.[4] In a partially purified preparation from rat liver, the Km was found to be 0.3 mM.[3]

-

Tissue Distribution: Unlike histamine, which has a discrete distribution, N-acetylhistamine deacetylase is more uniformly distributed throughout the brain.[4] Interestingly, its activity is higher in the neonatal rat brain compared to adults, suggesting a potential role in developmental neurobiology.[4]

Section 2: The Metabolic Context: Acetylation as a Modulatory Loop

Viewing the acetylation-deacetylation of histamine as a metabolic loop provides critical insight. It is not simply a terminal degradation step but a reversible process that modulates the available pool of free histamine.

dot

Caption: Metabolic pathways of histamine, including the N-acetylhistamine loop.

In a study where rats were orally administered radiolabeled histamine, N-acetylhistamine accounted for 4.5% of the metabolites recovered in the urine within 4 hours.[5] This indicates that while it may be a minor pathway compared to oxidation (imidazoleacetic acid was the predominant metabolite at 60.6%), it is nonetheless an active and quantifiable fate for histamine in vivo.[5]

The reversibility of the reaction means that N-acetylhistamine could potentially serve as a temporary, inactive reservoir for histamine. The physiological conditions that favor acetylation versus deacetylation are a key area for future research.

Section 3: Analytical Methodologies for Quantification

Accurate quantification of N-acetylhistamine and related metabolites is fundamental to studying its degradation and fate. The gold-standard technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[6][7][8]

Rationale for LC-MS/MS:

-

Specificity: Tandem mass spectrometry allows for the unambiguous identification and quantification of analytes based on their specific mass-to-charge ratio (m/z) and fragmentation patterns, even in complex biological matrices like plasma, urine, or tissue homogenates.[6][9]

-

Sensitivity: LC-MS/MS provides the low limits of detection (LOD) necessary to measure endogenous levels of metabolites.[7]

-

Multiplexing: This method allows for the simultaneous measurement of histamine, N-acetylhistamine, and other metabolites like N-methylhistamine and imidazole acetic acid in a single analytical run.[7]

Generalized Protocol: Quantification of N-Acetylhistamine in Plasma

This protocol provides a framework for the analysis of N-acetylhistamine. It must be validated for the specific matrix and instrumentation used.

-

Sample Preparation (Protein Precipitation):

-

Rationale: To remove large proteins that interfere with chromatography and mass spectrometry.

-

Procedure:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., N-acetylhistamine-d3). This is critical for correcting variability during sample prep and analysis.[9]

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

-

Filter through a 0.22 µm syringe filter or a filter plate into an LC-MS vial.

-

-

-

Liquid Chromatography (LC):

-

Rationale: To separate N-acetylhistamine from other matrix components and isomers before it enters the mass spectrometer.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for polar compounds like histamine and its metabolites. A C18 column under reversed-phase conditions can also be used.

-

Mobile Phase: A gradient elution using water and acetonitrile, both typically containing an acid modifier like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate: Typical analytical flow rates range from 0.2 to 0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Rationale: To provide specific and sensitive detection.

-

Ionization: Electrospray Ionization (ESI) in positive mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed. Specific precursor-to-product ion transitions are monitored for both the analyte (N-acetylhistamine) and the internal standard.

-

Example MRM Transitions (to be optimized):

-

N-acetylhistamine: Q1 m/z 154.1 -> Q3 m/z 95.1

-

N-acetylhistamine-d3 (IS): Q1 m/z 157.1 -> Q3 m/z 98.1

-

-

-

-

Quantification:

-

A standard curve is generated using known concentrations of N-acetylhistamine. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Section 4: Key Experimental Protocols

The following sections detail validated, step-by-step methodologies for investigating N-acetylhistamine degradation and fate.

In Vitro Assay: Characterization of N-Acetylhistamine Deacetylase Activity

This assay measures the rate of N-acetylhistamine degradation in a controlled environment, allowing for the characterization of enzyme kinetics and inhibitor screening.

dot```dot digraph "In_Vitro_Deacetylase_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontcolor="#5F6368"]; graph [bgcolor="transparent", size="10,7", ratio=auto];

// Nodes prep [label="1. Prepare Enzyme Source\n(e.g., Brain/Liver Cytosolic Fraction)"]; setup [label="2. Set Up Reaction Tubes\n- Buffer (Tris-HCl, pH 8.0)\n- Cofactor (e.g., 1 mM MnCl₂)\n- Enzyme Source"]; initiate [label="3. Initiate Reaction\nAdd N-Acetylhistamine Substrate"]; incubate [label="4. Incubate at 37°C\n(Time Course: 0, 15, 30, 60 min)"]; stop [label="5. Stop Reaction\nAdd Ice-Cold Acetonitrile + Internal Standard (Histamine-d4)"]; process [label="6. Process for Analysis\n(Vortex, Centrifuge, Evaporate, Reconstitute)"]; analyze [label="7. LC-MS/MS Analysis\nQuantify Histamine Product"]; data [label="8. Data Analysis\nCalculate Enzyme Activity (pmol/min/mg protein)"];

// Edges prep -> setup [color="#4285F4"]; setup -> initiate [color="#4285F4"]; initiate -> incubate [color="#4285F4"]; incubate -> stop [color="#EA4335"]; stop -> process [color="#4285F4"]; process -> analyze [color="#34A853"]; analyze -> data [color="#FBBC05"]; }

Caption: Workflow for an in vivo pharmacokinetic study of N-acetylhistamine.

Methodology:

-

Animal Model and Dosing:

-

Use adult male Sprague-Dawley rats (n=3-5 per group). Acclimatize animals according to institutional guidelines.

-

Formulate N-acetylhistamine in a suitable vehicle (e.g., saline).

-

Administer a single dose via the desired route. An intravenous (IV) bolus is used to determine fundamental PK parameters like clearance and volume of distribution, while oral (PO) gavage is used to assess oral bioavailability.

-

-

Sample Collection:

-

Blood: Collect sparse samples (e.g., ~100 µL) from the tail vein at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Urine/Feces: House animals in metabolic cages for collection of urine and feces over 24 or 48 hours to assess excretion pathways.

-

Pro-Tip: Immediately place blood samples on ice and process to plasma by centrifugation (e.g., 2,000 x g for 10 min at 4°C) as soon as possible to prevent ex vivo degradation. Store all samples at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze plasma, urine, and fecal homogenate samples for N-acetylhistamine and its primary metabolite, histamine, using a validated LC-MS/MS method as previously described.

-

-

Pharmacokinetic Data Analysis:

-

Plot the plasma concentration of N-acetylhistamine versus time.

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Table 1: Key Pharmacokinetic Parameters to Determine

| Parameter | Description | Importance |

|---|---|---|

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |

| t½ | Elimination Half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Bioavailability (for PO dosing) | The fraction of the administered dose that reaches systemic circulation. |

Conclusion and Future Directions

The degradation of N-acetylhistamine via N-acetylhistamine deacetylase represents a crucial, reversible control point in histamine metabolism. While foundational work has characterized this pathway in mammalian systems, significant opportunities for further research exist. The precise identity and regulation of the human deacetylase enzyme(s), the physiological triggers that shift the balance between histamine acetylation and deacetylation, and the full pharmacokinetic profile of N-acetylhistamine are areas ripe for investigation.

For drug development professionals, understanding this pathway could offer novel strategies. Modulating N-acetylhistamine deacetylase activity could provide a more nuanced approach to controlling histamine levels in target tissues compared to broad-acting antihistamines. The robust analytical and experimental protocols outlined in this guide provide the necessary tools to explore these exciting frontiers in histamine biology.

References

-

Partial purification and properties of N-acetylhistamine deacetylase. PubMed, National Center for Biotechnology Information.[Link]

-

Properties of N-acetylhistamine deacetylase in mammalian brain. Journal of Neurochemistry via PubMed.[Link]

-

Histamine and its metabolism in mammals. Part II: Catabolism of histamine and histamine liberation. Agents and Actions via PubMed.[Link]

-

This compound | C7H11N3O. PubChem, National Center for Biotechnology Information.[Link]

-

Inhibition of in vivo histamine metabolism in rats by foodborne and pharmacologic inhibitors of diamine oxidase, histamine N-methyltransferase, and monoamine oxidase. Toxicology and Applied Pharmacology via PubMed.[Link]

-

Analytical Methods for the Quantification of Histamine and Histamine Metabolites. Handbook of Experimental Pharmacology via PubMed.[Link]

-

Rapid and simultaneous determination of histidine metabolism intermediates in human and mouse microbiota and biomatrices. BioFactors via PubMed.[Link]

-

Analytical Methods for the Quantification of Histamine and Histamine Metabolites. R Discovery.[Link]

-

In vivo studies on histamine catabolism and its inhibition. British Journal of Pharmacology via PubMed.[Link]

-

N-ω-Acetylhistamine. Chemsrc.[Link]

-

Quantitative analysis of histamine in biological samples by gas chromatography--mass spectrometry. Journal of Chromatography via PubMed.[Link]

-

Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. STAR Protocols.[Link]

-

Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration.[Link]

-

Further studies on histamine catabolism in vivo. British Journal of Pharmacology.[Link]

-

Showing metabocard for N-Acetylhistamine (HMDB0013253). Human Metabolome Database.[Link]

Sources